molecular formula C17H20N4O4S2 B2672407 Ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392292-51-2

Ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2672407
CAS No.: 392292-51-2
M. Wt: 408.49
InChI Key: GGZXXWCMSATARK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a benzoate ester linked to a thiadiazole ring through an acetamido bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Butyramido Group: The thiadiazole ring is then reacted with butyric anhydride to introduce the butyramido group.

    Formation of the Acetamido Linker: The intermediate compound is then reacted with ethyl 4-aminobenzoate in the presence of an appropriate coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamido linkage.

    Final Esterification: The final step involves esterification to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiadiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and butyramido groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced forms of the benzoate ester and thiadiazole ring.

    Substitution: Substituted derivatives at the acetamido or butyramido positions.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thiadiazole ring is known for its antimicrobial and anti-inflammatory properties, making this compound a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving inflammation or microbial infections.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
  • Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
  • Ethyl 4-(2-((5-valeramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Uniqueness

Ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to the presence of the butyramido group, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

Ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound derived from the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl 4-amino benzoate with thioacetic acid derivatives and butyramide. The general synthetic route can be summarized as follows:

  • Formation of Thiadiazole Derivative : The initial step involves the synthesis of the thiadiazole ring through cyclization reactions of suitable precursors such as thiosemicarbazides and isothiocyanates.
  • Acylation : The resulting thiadiazole is then acylated with butyramide to introduce the butyramido group.
  • Esterification : Finally, esterification with ethyl chloroacetate yields the target compound.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Properties

Several studies have reported that thiadiazole derivatives possess cytotoxic effects against cancer cell lines. For instance:

  • IC50 Values : Compounds similar to this compound have shown IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cell lines .
  • Mechanisms : The anticancer activity is often attributed to the inhibition of tubulin polymerization and interference with cellular signaling pathways involved in proliferation and apoptosis .

Insecticidal Activity

Thiadiazole derivatives have also been investigated for their insecticidal properties. A series of compounds were synthesized and tested against various phytopathogenic fungi and insect pests. Notably, some derivatives exhibited higher efficacy than traditional insecticides .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiadiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus, revealing that modifications at the C-5 position significantly enhanced activity .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain analogs induced apoptosis in cancer cells through caspase activation and disruption of mitochondrial membrane potential, suggesting a promising therapeutic avenue for cancer treatment .

Research Findings Summary Table

Biological ActivityTest Organisms/Cell LinesIC50 ValuesMechanism
AntimicrobialE. coli, S. aureusVariesCell wall synthesis inhibition
AnticancerMCF-7, A5490.28 - 4.27 µg/mLTubulin inhibition
InsecticidalVarious fungiHigh efficacy compared to controlsDisruption of metabolic pathways

Properties

IUPAC Name

ethyl 4-[[2-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c1-3-5-13(22)19-16-20-21-17(27-16)26-10-14(23)18-12-8-6-11(7-9-12)15(24)25-4-2/h6-9H,3-5,10H2,1-2H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZXXWCMSATARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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